molecular formula C10H10ClNO6 B14627150 2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate CAS No. 56429-68-6

2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate

Cat. No.: B14627150
CAS No.: 56429-68-6
M. Wt: 275.64 g/mol
InChI Key: SGYZDDKXLLACNZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a perchlorate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dimethylphenol with an appropriate amine in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting intermediate is then treated with perchloric acid to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
  • 2,4-Dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one
  • 2-Dihydroxy-4,7,8-trimethoxy-1,4-benzoxazin-3-one

Uniqueness

2,3-Dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate is unique due to its perchlorate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzoxazine compounds may not be suitable.

Properties

CAS No.

56429-68-6

Molecular Formula

C10H10ClNO6

Molecular Weight

275.64 g/mol

IUPAC Name

2,3-dimethyl-1,3-benzoxazin-3-ium-4-one;perchlorate

InChI

InChI=1S/C10H10NO2.ClHO4/c1-7-11(2)10(12)8-5-3-4-6-9(8)13-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

SGYZDDKXLLACNZ-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C(=O)C2=CC=CC=C2O1)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.